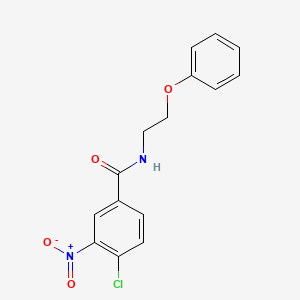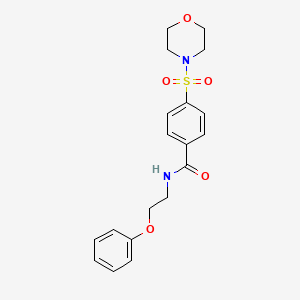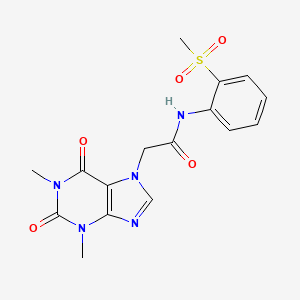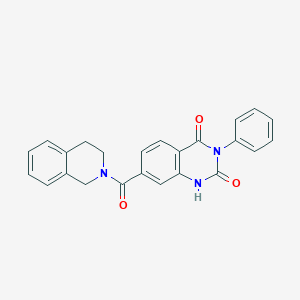![molecular formula C17H22N4O2 B6548951 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide CAS No. 1226459-48-8](/img/structure/B6548951.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide (DMPM) is a synthetic molecule that has been studied in the fields of biochemistry and physiology due to its potential applications in medicinal chemistry, drug delivery, and biotechnological processes. DMPM has been found to exhibit a wide range of biochemical and physiological effects, and its use in laboratory experiments has been explored. Finally, the paper will discuss some potential future directions for the study of this compound.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been studied for a variety of scientific research applications, including its potential use in medicinal chemistry, drug delivery, and biotechnological processes. In medicinal chemistry, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been studied for its potential to act as an anti-inflammatory, anti-tumor, and anti-bacterial agent. In drug delivery, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been studied for its ability to increase the solubility of drugs and improve their bioavailability. In biotechnological processes, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been studied for its potential to act as a catalyst, as well as its ability to increase the efficiency of biochemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is not completely understood, however, it is believed to involve the binding of the molecule to certain proteins or enzymes in the body. This binding then triggers a series of biochemical reactions that lead to the desired effect. For example, when 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is used as an anti-inflammatory agent, it is believed to bind to certain proteins in the body, which then triggers a cascade of biochemical reactions that reduce inflammation.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have a wide range of effects on the central nervous system, including the regulation of neurotransmitters and the modulation of neuronal excitability. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has been found to have anti-oxidant properties, as well as the ability to modulate the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide in laboratory experiments is its ability to increase the solubility of drugs and improve their bioavailability. This makes it a useful tool for drug delivery research. Another advantage of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide in laboratory experiments is its ability to act as a catalyst, which can increase the efficiency of biochemical reactions. However, one of the main limitations of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide in laboratory experiments is its potential toxicity, which can be an issue when using high concentrations of the compound.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide. One potential direction is the development of new synthetic methods to increase the yield and reduce the reaction time of the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide. Another potential direction is the further exploration of the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide and its potential applications in medicinal chemistry, drug delivery, and biotechnological processes. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide, as well as its potential toxicity. Finally, research could be conducted to explore the potential use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide in other fields, such as cosmetics and food science.
Synthesemethoden
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide can be synthesized from a variety of starting materials, including 3,5-dimethyl-1H-pyrazole, 4-(morpholin-4-yl)phenylacetamide, and formaldehyde. The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide begins with the condensation of 3,5-dimethyl-1H-pyrazole and 4-(morpholin-4-yl)phenylacetamide in aqueous sodium hydroxide solution to form the desired product. The reaction is then followed by the addition of formaldehyde, which is used to reduce the reaction time and increase the yield of the desired product. The reaction is typically conducted in aqueous sodium hydroxide solution at temperatures ranging from 0-50°C, and the reaction time is typically between 1-2 hours.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-14(2)21(19-13)12-17(22)18-15-3-5-16(6-4-15)20-7-9-23-10-8-20/h3-6,11H,7-10,12H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBPZJHNQSHWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholinophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6548903.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)


![N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B6548940.png)

![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid](/img/structure/B6548962.png)
![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6548970.png)
![ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B6548972.png)